2-ブロモ-6-フルオロ-4-メチルピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

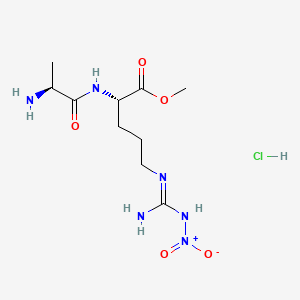

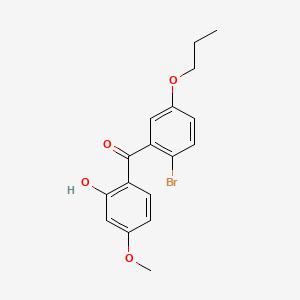

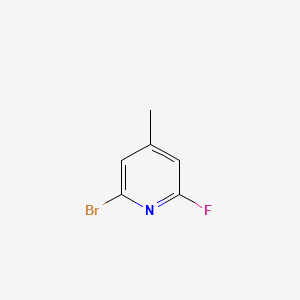

2-Bromo-6-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN. It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-4-methylpyridine is represented by the InChI key CIDWWTCSJWQJQR-UHFFFAOYSA-N . The SMILES representation is CC1=CC(F)=NC(Br)=C1 .Chemical Reactions Analysis

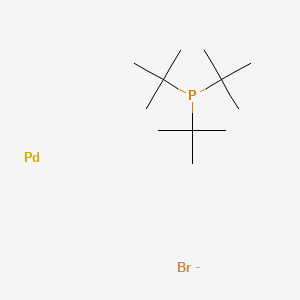

2-Bromo-6-fluoro-4-methylpyridine is used as a starting material in various chemical reactions. For example, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-methylpyridine has a molecular weight of 190.01 . It is slightly soluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 230.8±35.0 °C at 760 mmHg, and a flash point of 93.4±25.9 °C .作用機序

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.

Pharmacokinetics

Some properties such as gastrointestinal absorption, blood-brain barrier permeability, and lipophilicity have been calculated . It’s suggested that this compound has high gastrointestinal absorption and is blood-brain barrier permeant .

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action of 2-Bromo-6-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents to maintain its stability and efficacy.

実験室実験の利点と制限

2-Bromo-6-fluoro-4-methylpyridine has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. Additionally, it is a low-cost reagent that can be used in a variety of reactions. The main limitation of 2-Bromo-6-fluoro-4-methylpyridine is that it is not soluble in water, making it difficult to use in aqueous solutions.

将来の方向性

There are several potential future directions for 2-Bromo-6-fluoro-4-methylpyridine. It could be used as a starting material for the synthesis of more complex heterocyclic compounds. Additionally, it could be used in the synthesis of polymers and other materials for industrial applications. It could also be used in the synthesis of drug molecules, as it is a relatively inexpensive reagent. Finally, it could be used as a reagent in organic synthesis to form a variety of substitution and addition reactions.

合成法

2-Bromo-6-fluoro-4-methylpyridine is synthesized by the reaction of 4-methylpyridine with bromine and fluorine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane. The reaction is highly exothermic and typically requires cooling to prevent the reaction from becoming uncontrollable.

科学的研究の応用

有機合成

2-ブロモ-6-フルオロ-4-メチルピリジンは、有機合成において重要な原料および中間体として用いられます . さまざまな複雑な有機化合物を合成するために使用できます。

農薬

この化合物は、農薬業界で重要な役割を果たしています . より効果的な殺虫剤や肥料の開発に貢献する、さまざまな農薬の合成に使用できます。

医薬品

医薬品業界では、2-ブロモ-6-フルオロ-4-メチルピリジンは、さまざまな薬物の合成におけるビルディングブロックとして使用されています . その独特の構造は、これらの薬物の薬効に貢献する可能性があります。

染料と顔料

2-ブロモ-6-フルオロ-4-メチルピリジンは、染料分野でも使用されています . さまざまな染料や顔料の合成に使用して、色と耐久性を高めることができます。

遷移金属触媒

基礎化学研究では、この物質は、ピリジンユニットを含む一連の有機窒素配位子の合成に使用できます . 遷移金属触媒の使用方法に関する基礎研究において、優れた用途があります。

A2-Eの合成

2-ブロモ-4-メチルピリジンは、眼年齢色素A2-Eの全合成に使用できます . この化合物は、網膜色素上皮(RPE)細胞に見られるリポフスチンの主要な成分であり、加齢黄斑変性(AMD)の病態に関連しています。

メトキシ-2-(2-ピリジル)インドールの調製

この化合物は、メトキシ-2-(2-ピリジル)インドールの調製に使用できます . これらの化合物は、潜在的な生物活性のために注目されています。

鈴木カップリング反応

2-ブロモ-4-メチルピリジンは、2,4-ジフルオロフェニルボロン酸との鈴木カップリング反応によって、2-(2',4'-ジフルオロフェニル)-4-メチルピリジンの調製に使用できます . この反応は、有機合成における炭素-炭素結合の形成のための強力なツールです。

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-bromo-6-fluoro-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDWWTCSJWQJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652051 |

Source

|

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180608-37-1 |

Source

|

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)